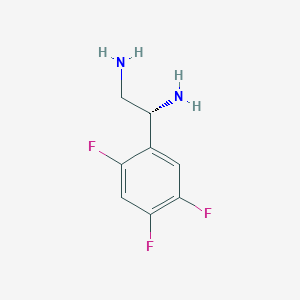

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a fluorinated diamine characterized by a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions, attached to an ethane-1,2-diamine backbone in the (1R) stereochemical configuration. Its molecular formula is C₈H₉F₃N₂ (free base) or C₈H₁₁Cl₂F₃N₂ as the dihydrochloride salt, with a molecular weight of 190.17 g/mol (free base) or 263.08 g/mol (salt) .

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m0/s1 |

InChI Key |

JABXHLFVWSFRKY-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)[C@H](CN)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(CN)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a trifluorophenyl group and an ethane-1,2-diamine moiety, which contribute to its biological activity. Given its potential applications in drug development and therapeutic interventions, understanding its biological interactions is crucial.

- Molecular Formula : C8H9F3N2

- Molecular Weight : 190.1656696 g/mol

- CAS Number : 1213117-71-5

Research indicates that (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine interacts with various biological targets, influencing enzyme activity and receptor modulation. The trifluoromethyl substitution enhances its binding affinity to specific molecular targets, which is vital for its pharmacological effects.

Key Findings:

- The compound has shown potential interactions with enzymes involved in metabolic pathways.

- Its ability to selectively bind to certain receptors suggests it may modulate physiological processes effectively.

Biological Activity

Numerous studies have explored the biological activity of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine, particularly focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

A study highlighted the compound's cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) values were determined for several human tumor cell lines:

| Cell Line | EC50 (µM) | Observations |

|---|---|---|

| PC-3 (Prostate) | 2.5 | Significant inhibition observed |

| HepG2 (Liver) | 10 | Moderate cytotoxicity noted |

| U-373 MG (Astrocytoma) | 5 | Induced apoptosis through caspase activation |

| SH-SY5Y (Neuroblastoma) | 8 | Notable reduction in cell viability |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutics like cisplatin.

Case Studies

Case Study 1: Interaction with Receptors

In a pharmacological study, (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine was tested for its ability to modulate receptor activity. The results indicated that the compound could enhance the activity of certain G-protein coupled receptors (GPCRs), leading to increased intracellular signaling pathways associated with cell survival and proliferation.

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's role as an enzyme modulator. It was found to inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth rates in vitro. This inhibition was linked to a decrease in metabolic byproducts that promote cancer cell survival.

Comparison with Similar Compounds

Key Features :

- Trifluorophenyl group : Enhances electronegativity, metabolic stability, and binding affinity to biological targets.

- Chirality : The (1R) configuration is critical for enantioselective interactions in drug development and asymmetric synthesis.

- Amine functionality : Facilitates bioconjugation, polymer modification, and coordination chemistry.

Synthesis : Common methods include asymmetric catalytic hydrogenation of fluorinated imine precursors using chiral ligands (e.g., (1R,2R)-diphenylethane-1,2-diamine derivatives) and Suzuki–Miyaura coupling for aryl-ethane bond formation . Purity is validated via HPLC (enantiomeric excess >95%) and NMR spectroscopy .

Comparison with Structurally Similar Compounds

The biological activity, chemical reactivity, and industrial applicability of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine are influenced by its unique substitution pattern and stereochemistry. Below is a comparative analysis with key analogs:

Halogen-Substituted Analogs

Functional Group Variations

Stereoisomeric and Positional Variants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.